molecular formula C21H24N4O3S2 B2473586 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919860-02-9

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2473586
CAS No.: 919860-02-9
M. Wt: 444.57
InChI Key: PLKSCCSJKNAWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9) is a synthetic small molecule with a molecular formula of C21H24N4O3S2 and a molecular weight of 444.57 g/mol . This compound is a benzamide derivative featuring a sulfonamide group and a thieno[2,3-d]pyrimidine ring system, a structure known to be of significant interest in medicinal chemistry and drug discovery . The thienopyrimidine scaffold is recognized for its diverse biological activities. Recent patent literature indicates that bifunctional compounds containing pyrimidine derivatives are being actively investigated for their ability to target and degrade cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway . CDK2 is a key regulator of cell cycle progression, and its abnormal activation is a recognized mechanism of resistance to CDK4/6 inhibitors in cancers such as hormone receptor-positive breast cancer . Furthermore, amplification or overexpression of cyclin E, the regulatory partner of CDK2, is associated with poor outcomes in various cancers, including breast, ovarian, and gastric tumors . While the specific mechanism of action for this compound requires further experimental validation, its structural components suggest potential as a valuable chemical tool for probing CDK2-related signaling pathways and other kinase-dependent cellular processes in a research setting. This product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h8-14,16H,2-7H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKSCCSJKNAWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzamide group and the sulfonamide moiety. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with biological pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to cell signaling or metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents on Benzamide Thieno[2,3-d]pyrimidine Modifications Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Target Compound 4-(N-cyclohexyl-N-ethylsulfamoyl) Unmodified core ~488.5 (estimated) Not reported Not explicitly reported (inferred antimicrobial potential)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) 4-Methoxy, 4-(4-trifluoromethylphenoxy) Phenoxy substitution at C4 475.4 Not reported Anti-bacterial (Gram-positive), anti-fungal
N-(4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamide (8j) Thiophene-2-carboxamide, 4-nitrophenoxy Nitrophenoxy substitution at C4 438.4 Not reported Moderate anti-microbial activity
4-(Trifluoromethyl)-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8e) 4-Trifluoromethyl, thiomorpholino Thiomorpholino substitution at C2 437.4 218–219 Not reported (structural focus)
4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzothiazol-2-ylidene)benzamide 4-(N-benzyl-N-methylsulfamoyl) Benzothiazole scaffold (non-thienopyrimidine) 521.6 Not reported Not reported (structural analog)

Notes:

  • The target compound’s cyclohexyl-ethylsulfamoyl group distinguishes it from derivatives with methoxy, trifluoromethyl, or nitro substituents. This group may confer enhanced steric bulk and lipophilicity, influencing pharmacokinetics .
  • Compounds like 8b and 8j prioritize phenoxy or nitrophenoxy groups, which are electron-withdrawing and may affect binding to microbial targets .

Functional and Bioactivity Comparisons

  • Antimicrobial Activity: Derivatives such as 8b exhibit potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) and Candida albicans (MIC: 8 µg/mL), attributed to the trifluoromethylphenoxy group’s electron-deficient nature enhancing target interaction .
  • Enzyme Inhibition: Thieno[2,3-d]pyrimidines with thiomorpholino substituents (e.g., 8e) are hypothesized to inhibit kinases or dihydrofolate reductase (DHFR) due to structural mimicry of purines . The cyclohexyl-ethylsulfamoyl group in the target compound may offer unique steric complementarity to enzyme active sites.
  • Solubility and Stability : Sulfamoyl derivatives generally exhibit lower aqueous solubility than carboxamide analogs (e.g., 8j), but the cyclohexyl-ethyl moiety in the target compound could mitigate this via balanced lipophilicity .

Biological Activity

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is fused with a benzamide and a sulfonamide group. This structural complexity may contribute to its diverse biological activities. Below is the chemical information:

Property Details
IUPAC Name 4-[cyclohexyl(ethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
CAS Number 919860-02-9
Molecular Formula C21H24N4O3S2
Molecular Weight 420.57 g/mol

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interfere with cellular pathways. The sulfonamide group is known for its antimicrobial properties, while the thieno[2,3-d]pyrimidine moiety may enhance its efficacy against certain targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
  • Cell Signaling Interference : It could potentially disrupt signaling pathways by binding to key proteins or nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : As a sulfonamide derivative, it has shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Modulation : It may modulate the activity of specific kinases or phosphatases involved in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains, showing significant inhibition comparable to traditional antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent .
  • Enzyme Inhibition Analysis : Research utilizing X-ray fluorescence (XRF) spectrometry indicated that the compound binds selectively to specific enzyme targets, suggesting a mechanism for its inhibitory effects .

Comparison with Similar Compounds

When compared to other sulfonamide and thienopyrimidine derivatives, this compound shows unique properties due to its dual functional groups:

Compound Activity Type Notable Features
SulfanilamideAntimicrobialSimpler structure; well-studied
Thieno[2,3-d]pyrimidine DerivativesVariableDiverse biological activities; less explored

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide with high purity?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Core formation: Construct the thieno[2,3-d]pyrimidin-4-yl scaffold via cyclization of thiophene derivatives with cyanamide or urea analogs under acidic conditions .
  • Sulfamoyl group introduction: React the intermediate with cyclohexyl-ethylamine in the presence of sulfonyl chlorides, ensuring controlled temperature (0–5°C) to minimize side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is required:

  • NMR spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thieno-pyrimidine aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ with <5 ppm error .
  • IR spectroscopy: Identify sulfamoyl (S=O stretching at 1150–1250 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Standardize assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .
  • Characterize impurities: Perform LC-MS to identify byproducts (e.g., des-ethyl derivatives) that may interfere with bioactivity .
  • Replicate studies: Compare results across independent labs using identical batches .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

  • Systematic substitution: Modify specific groups (e.g., cyclohexyl to cyclopentyl, ethylsulfamoyl to methylsulfamoyl) and evaluate changes in activity .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
  • Biological profiling: Test derivatives against a panel of cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, C. albicans) to identify selectivity trends .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Accelerated stability studies: Store the compound at 40°C/75% RH for 6 months and analyze degradation products via HPLC-PDA. Common degradation pathways include hydrolysis of the sulfamoyl group .
  • Light sensitivity testing: Expose to UV light (254 nm) for 24 hours; monitor photodegradation using TLC and NMR .

Mechanistic and Pharmacological Questions

Q. What methodologies are recommended for identifying the molecular targets of this compound in antimicrobial studies?

Methodological Answer:

  • Proteomic profiling: Use affinity chromatography to isolate binding partners from bacterial lysates, followed by LC-MS/MS identification .
  • Gene knockout libraries: Screen E. coli Keio collection to identify strains resistant to the compound, indicating target pathways .
  • Enzyme inhibition assays: Test against purified enzymes (e.g., DNA gyrase, topoisomerase IV) using fluorometric substrates .

Q. How can off-target interactions be minimized during pharmacological evaluation?

Methodological Answer:

  • In silico screening: Use SwissTargetPrediction to identify potential off-targets and exclude compounds with polypharmacology risks .
  • Selectivity assays: Compare IC50 values across related enzymes (e.g., kinase panels) to confirm specificity .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 values and Hill slopes .
  • ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s test) to identify significant differences (p < 0.05) .

Q. How can researchers ensure reproducibility in multi-laboratory studies involving this compound?

Methodological Answer:

  • Centralized compound distribution: Provide aliquots from a single batch to all participating labs .
  • Predefined protocols: Share detailed SOPs for assays, including reagent sources (e.g., Sigma-Aldridge catalog numbers) .

Environmental and Safety Considerations

Q. What methodologies are recommended for assessing the environmental impact of this compound?

Methodological Answer:

  • Biodegradation studies: Use OECD 301F test to measure mineralization rates in activated sludge .
  • Ecotoxicology assays: Evaluate acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.